Cas no 941944-18-9 (5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one)

5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one is a structurally complex heterocyclic compound featuring a pyridazinone core functionalized with methoxy, phenyl, and phenylpiperazine carbonyl substituents. Its unique molecular architecture, combining a dihydropyridazinone scaffold with a phenylpiperazine moiety, suggests potential utility as an intermediate in medicinal chemistry or pharmacological research. The presence of multiple aromatic and polar functional groups may enhance binding affinity in biological systems, making it a candidate for further exploration in drug discovery. The compound’s well-defined synthetic route and purity profile support its use in targeted applications requiring precise molecular modifications. Stability under standard laboratory conditions further underscores its practicality for research purposes.
5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one structure
941944-18-9 structure
Product Name:5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one
CAS No:941944-18-9
MF:C22H22N4O3
MW:390.435084819794
CID:6295307
PubChem ID:8549143
Update Time:2025-06-25

5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one
    • 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
    • 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3(2H)-one
    • AKOS024628815
    • 941944-18-9
    • F2213-0045
    • Inchi: 1S/C22H22N4O3/c1-29-19-16-20(27)26(18-10-6-3-7-11-18)23-21(19)22(28)25-14-12-24(13-15-25)17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3
    • InChI Key: XYTNRHLCRCPRGO-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=CC(N(C2C=CC=CC=2)N=1)=O)OC)N1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 390.16919058g/mol
  • Monoisotopic Mass: 390.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 65.4Ų

5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one

5-Methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one: A Comprehensive Overview

CAS No. 941944-18-9 refers to the compound 5-methoxy-2-phenyl-6-(4-phenylpiperazine-1-carbonyl)-2,3-dihydropyridazin-3-one, a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and promising applications in drug discovery and material science.

The molecular structure of 5-methoxy-2-phenyl is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group. The substitution pattern includes a methoxy group at position 5, a phenyl group at position 2, and a piperazine-derived carbonyl group at position 6. This combination of functional groups imparts the molecule with diverse reactivity and biological activity.

Recent studies have highlighted the importance of pyridazinone derivatives in medicinal chemistry. The presence of the methoxy group enhances the molecule's solubility and bioavailability, making it an attractive candidate for drug development. Additionally, the phenyl groups contribute to the molecule's stability and ability to interact with biological targets through π–π stacking or hydrophobic interactions.

The synthesis of 5-methoxy-2-phenyl involves a multi-step process that typically includes nucleophilic aromatic substitution, condensation reactions, and cyclization. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound can be produced efficiently for further studies.

In terms of pharmacological activity, this compound has shown potential as an inhibitor of certain enzymes and receptors. For instance, studies have demonstrated its ability to modulate kinase activity, which is crucial in pathways associated with cancer and inflammatory diseases. The integration of the piperazine moiety further enhances its binding affinity to target proteins, making it a valuable lead compound for drug design.

Beyond its medicinal applications, CAS No. 941944-18-9 has also been explored for its role in material science. Its structural rigidity and conjugated system make it a candidate for use in organic electronics or as a component in advanced materials such as polymers or liquid crystals.

The latest research on this compound emphasizes its potential as a building block for more complex molecules. By modifying the substituents on the pyridazinone core, scientists can tailor its properties for specific applications. For example, altering the position or nature of the methoxy or phenyl groups can significantly impact its solubility, stability, and bioactivity.

In conclusion, 5-methoxy-2-phenyl, with its unique structure and versatile functional groups, represents a promising compound with wide-ranging applications in both medicine and materials science. Continued research into its synthesis, properties, and biological effects will undoubtedly unlock new possibilities for its utilization in various industries.

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